molecular formula C17H16Cl2N4O B12215704 1-(3,4-dichlorophenyl)-5-[(2,4,6-trimethylphenoxy)methyl]-1H-tetrazole

1-(3,4-dichlorophenyl)-5-[(2,4,6-trimethylphenoxy)methyl]-1H-tetrazole

Cat. No.: B12215704
M. Wt: 363.2 g/mol
InChI Key: WWEHWKJMRMMPBW-UHFFFAOYSA-N
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Description

1-(3,4-dichlorophenyl)-5-[(2,4,6-trimethylphenoxy)methyl]-1H-tetrazole is a synthetic organic compound characterized by the presence of a tetrazole ring substituted with a dichlorophenyl group and a trimethylphenoxy group

Preparation Methods

The synthesis of 1-(3,4-dichlorophenyl)-5-[(2,4,6-trimethylphenoxy)methyl]-1H-tetrazole typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the dichlorophenyl intermediate: This step involves the chlorination of a phenyl ring to introduce chlorine atoms at the 3 and 4 positions.

    Attachment of the tetrazole ring: The dichlorophenyl intermediate is then reacted with sodium azide and a suitable catalyst to form the tetrazole ring.

    Introduction of the trimethylphenoxy group: The final step involves the reaction of the tetrazole intermediate with 2,4,6-trimethylphenol under appropriate conditions to yield the desired compound.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of large-scale reactors and continuous flow processes.

Chemical Reactions Analysis

1-(3,4-dichlorophenyl)-5-[(2,4,6-trimethylphenoxy)methyl]-1H-tetrazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the reduction of specific functional groups.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms or other substituents are replaced by nucleophiles.

    Hydrolysis: The tetrazole ring can be hydrolyzed under acidic or basic conditions, leading to the formation of corresponding carboxylic acids or amines.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-(3,4-dichlorophenyl)-5-[(2,4,6-trimethylphenoxy)methyl]-1H-tetrazole has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs targeting specific diseases.

    Industry: It is used in the development of new materials, including polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-(3,4-dichlorophenyl)-5-[(2,4,6-trimethylphenoxy)methyl]-1H-tetrazole involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, inhibiting or activating their functions. The exact molecular targets and pathways involved depend on the specific application and biological context.

Comparison with Similar Compounds

1-(3,4-dichlorophenyl)-5-[(2,4,6-trimethylphenoxy)methyl]-1H-tetrazole can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C17H16Cl2N4O

Molecular Weight

363.2 g/mol

IUPAC Name

1-(3,4-dichlorophenyl)-5-[(2,4,6-trimethylphenoxy)methyl]tetrazole

InChI

InChI=1S/C17H16Cl2N4O/c1-10-6-11(2)17(12(3)7-10)24-9-16-20-21-22-23(16)13-4-5-14(18)15(19)8-13/h4-8H,9H2,1-3H3

InChI Key

WWEHWKJMRMMPBW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)C)OCC2=NN=NN2C3=CC(=C(C=C3)Cl)Cl)C

Origin of Product

United States

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